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2-(Isopropoxymethyl)isonicotinonitrile

Cat. No.: B13108567
M. Wt: 176.21 g/mol
InChI Key: UPIJPCDSDVLAKA-UHFFFAOYSA-N
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Description

Overview of Isonicotinonitrile Scaffolds in Synthetic Chemistry

The isonicotinonitrile framework, a pyridine (B92270) ring substituted with a nitrile group at the 4-position, is a privileged structure in synthetic chemistry. This scaffold is a key building block for more complex molecules due to the reactivity of the nitrile group and the pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the nitrile group can be transformed into various other functional groups, such as amines, amides, and carboxylic acids. These characteristics make isonicotinonitrile derivatives valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic properties.

Academic Significance of Alkoxymethyl-Substituted Pyridinecarbonitriles within the Isonicotinonitrile Class

Within the broader class of isonicotinonitriles, those bearing alkoxymethyl substituents have garnered particular interest. The introduction of an alkoxymethyl group, such as the isopropoxymethyl group in the titular compound, can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications are crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The ether linkage in the alkoxymethyl group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. Research into alkoxymethyl-substituted pyridinecarbonitriles is driven by the quest for new therapeutic agents with improved efficacy and safety profiles.

Structural and Electronic Considerations of 2-(Isopropoxymethyl)isonicotinonitrile within Isonicotinonitrile Derivatives

The specific structure of this compound, with the isopropoxymethyl group at the 2-position of the isonicotinonitrile scaffold, gives rise to distinct structural and electronic properties. The presence of the bulky isopropoxy group ortho to the pyridine nitrogen can induce steric hindrance, influencing the molecule's conformation and its interactions with other molecules.

To provide a clearer picture of its molecular characteristics, the following table presents some calculated physicochemical properties of this compound.

PropertyValue
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass176.09496301 g/mol
Topological Polar Surface Area36.9 Ų
Heavy Atom Count13
Complexity211

For comparative purposes, the table below includes calculated properties for a related compound, 2-((2-Aminoethyl)amino)isonicotinonitrile. chemscene.com

Property2-((2-Aminoethyl)amino)isonicotinonitrile
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
TPSA74.73 Ų
LogP0.32388
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds3

The structural and electronic features of this compound position it as a compound of interest for further investigation, particularly in the exploration of new kinase inhibitors and other therapeutic agents. ontosight.ai Its unique combination of a proven chemical scaffold with a modulating substituent highlights the ongoing importance of nuanced molecular design in advancing chemical and biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B13108567 2-(Isopropoxymethyl)isonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C10H12N2O/c1-8(2)13-7-10-5-9(6-11)3-4-12-10/h3-5,8H,7H2,1-2H3

InChI Key

UPIJPCDSDVLAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=NC=CC(=C1)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Isopropoxymethyl Isonicotinonitrile and Its Analogues

Synthetic Approaches to the Isonicotinonitrile Core

The isonicotinonitrile framework is a common structural motif in medicinal chemistry and materials science. Its synthesis can be achieved through several established and emerging methodologies, starting from readily available pyridine (B92270) precursors or by constructing the ring system through convergent strategies.

A prevalent and direct method for the synthesis of isonicotinonitriles involves the cyanation of halopyridine precursors. This approach leverages the well-established reactivity of pyridyl halides in nucleophilic substitution reactions. The choice of catalyst, cyanide source, and reaction conditions is crucial for achieving high yields and avoiding side reactions.

The Rosenmund-von Braun reaction, a classical method, typically employs copper(I) cyanide to displace a halide (usually bromide or iodide) at high temperatures. Modern advancements have introduced milder and more efficient palladium- or nickel-catalyzed cross-coupling reactions. These methods, often referred to as cyanation reactions, can utilize various cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). An electrochemical approach using 4-cyanopyridine (B195900) itself as a nitrile source for the decarboxylative cyanation of amino acids has also been reported, highlighting innovative uses of cyanopyridines. researchgate.net

Method Halopyridine Precursor Cyanide Source Catalyst/Conditions Key Features
Rosenmund-von Braun4-Iodo- or 4-BromopyridineCuCNHigh temperature (e.g., >150°C), polar aprotic solvent (e.g., DMF, NMP)Classic method, robust, but often requires harsh conditions.
Buchwald-Hartwig Cyanation4-Chloro- or 4-BromopyridineK₄[Fe(CN)₆], KCNPd₂(dba)₃, dppf, baseMilder conditions, broader substrate scope, good for chloro-pyridines.
Negishi-type Cyanation4-Bromo- or 4-IodopyridineZn(CN)₂Pd(PPh₃)₄ or other Pd(0) catalystsTolerant of many functional groups, proceeds under relatively mild conditions.

This table presents a summary of common cyanation methods for synthesizing the isonicotinonitrile core from halopyridine precursors.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient route to complex heterocyclic structures like pyridines. nih.gov While direct MCR synthesis of 2-(isopropoxymethyl)isonicotinonitrile is not widely documented, analogous pyridine synthesis strategies demonstrate the potential of this approach. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly valuable for rapidly building molecular diversity. epfl.chfrontiersin.org

For instance, variations of the Bohlmann-Rahtz pyridine synthesis or the Hantzsch pyridine synthesis, adapted to a multicomponent format, can yield highly substituted pyridine rings. By choosing starting materials that incorporate or can be easily converted to a nitrile group at the C-4 position, the isonicotinonitrile core can be constructed efficiently. These reactions often exhibit high atom economy and synthetic convergence, making them attractive for library synthesis. researchgate.net The challenge lies in designing the appropriate combination of substrates to achieve the specific substitution pattern of the target molecule.

Regioselective Installation of the Isopropoxymethyl Moiety

Once the isonicotinonitrile core is obtained, the next critical step is the regioselective introduction of the isopropoxymethyl group at the C-2 position. This is typically achieved by starting with a precursor that has a functional handle at this position, most commonly a hydroxymethyl group. The precursor, 2-(hydroxymethyl)isonicotinonitrile (B1590093), is a known compound available commercially or can be synthesized from 2-methyl-4-cyanopyridine. chemscene.comcymitquimica.com

The conversion of the 2-(hydroxymethyl) group to the desired isopropoxymethyl ether is a standard etherification reaction. The Williamson ether synthesis is the most common and direct method. masterorganicchemistry.com This reaction involves two main steps:

Deprotonation: The hydroxyl group of 2-(hydroxymethyl)isonicotinonitrile is deprotonated with a suitable base to form a more nucleophilic alkoxide. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (B78521) (NaOH) under phase-transfer conditions.

Nucleophilic Substitution: The resulting alkoxide attacks an isopropyl electrophile, typically an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) or an isopropyl sulfonate (e.g., isopropyl tosylate), via an Sₙ2 mechanism. masterorganicchemistry.com

Step Reagents Solvent Typical Conditions
1. DeprotonationNaH, KOtBu, K₂CO₃THF, DMF, Acetonitrile0°C to room temperature
2. Alkylation2-Bromopropane, Isopropyl tosylateTHF, DMF, AcetonitrileRoom temperature to reflux

This table outlines the typical reagents and conditions for the Williamson ether synthesis to form the isopropoxymethyl moiety.

Alternative methods include acid-catalyzed etherification, although this is less common for this specific transformation and can be complicated by the basicity of the pyridine nitrogen.

The isopropoxymethyl group itself is achiral. However, the principles of stereochemical control are important when considering the synthesis of analogous compounds where chirality might be a factor. The Williamson ether synthesis, proceeding through an Sₙ2 mechanism, has well-defined stereochemical consequences. masterorganicchemistry.com

Chiral Center on the Electrophile: If a chiral secondary alkyl halide (e.g., (R)-2-bromobutane) were used instead of an isopropyl halide, the Sₙ2 reaction would proceed with a complete inversion of configuration at the chiral carbon. For example, reacting the alkoxide of 2-(hydroxymethyl)isonicotinonitrile with (R)-2-bromobutane would yield the (S)-2-(sec-butoxymethyl)isonicotinonitrile.

Chiral Center on the Pyridine Moiety: If the chiral center is on the pyridine-containing alcohol (e.g., 2-(1-hydroxyethyl)isonicotinonitrile), its stereochemistry remains unaffected during the Williamson synthesis because the C-O bond of the alcohol is not broken. masterorganicchemistry.com The reaction occurs at the electrophilic carbon partner.

This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers in more complex analogues. nih.gov

Diversification and Derivatization Strategies for this compound Derivatives

With the core structure of this compound in hand, various strategies can be employed to generate a library of derivatives. These modifications can target the nitrile group or the pyridine ring.

Reactions at the Nitrile Group: The cyano group is a versatile functional group that can be converted into several other moieties:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile first to an amide (2-(isopropoxymethyl)isonicotinamide) and then to a carboxylic acid (2-(isopropoxymethyl)isonicotinic acid).

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Ni) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine ( (2-(isopropoxymethyl)pyridin-4-yl)methanamine).

Cycloaddition: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Reactions on the Pyridine Ring: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, although C-H functionalization offers more modern routes for diversification.

Substituent Modifications on the Pyridine Ring

Modifications to the pyridine ring of isonicotinonitrile analogues are a key strategy to modulate the electronic properties and biological activity of the molecule. The introduction of various substituents can influence the reactivity of the pyridine ring and its interactions with biological targets.

One common approach involves the nucleophilic aromatic substitution on a pre-functionalized pyridine ring. For instance, starting with a 4-chloropyridine-3-sulfonamide, a wide array of substituents can be introduced at the 4-position. mdpi.com This method's success hinges on the electron-withdrawing nature of the pyridine ring, which facilitates the substitution of a leaving group like chlorine. mdpi.com Although not a direct synthesis of a 2-substituted isonicotinonitrile, this principle can be applied to appropriately substituted precursors.

Furthermore, direct C-H functionalization has emerged as a powerful tool for modifying pyridine rings. This method avoids the need for pre-installed leaving groups and allows for the direct introduction of new bonds. The nitrile group itself can serve as a directing group in such transformations, guiding the functionalization to specific positions on the ring. nih.gov

Oxidation of the pyridine ring nitrogen to form an N-oxide is another modification that can significantly alter the compound's properties. This transformation can be combined with alkylation at the 2-position to introduce further diversity. nih.gov

The following table summarizes potential modifications on the pyridine ring based on established synthetic strategies.

Modification StrategyPosition of ModificationType of Substituent IntroducedPotential Impact
Nucleophilic Aromatic Substitution4-positionAmines, thiols, alkoxidesModulate electronics and solubility
C-H FunctionalizationVariousAlkyl, aryl groupsFine-tune steric and electronic properties
N-OxidationPyridine NitrogenN-oxideAlter polarity and bioavailability

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a gateway to a diverse range of analogues. nih.govresearchgate.net These transformations are crucial for structure-activity relationship studies.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. youtube.comyoutube.com The reaction conditions can be controlled to favor either the amide or the fully hydrolyzed carboxylic acid. youtube.com

Reduction: A primary amine can be obtained through the reduction of the nitrile. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which involves two successive nucleophilic additions of a hydride to the electrophilic carbon of the nitrile. youtube.comlibretexts.org Alternatively, using a less reactive hydride source like diisobutylaluminium hydride (DIBALH) at low temperatures can lead to the formation of an aldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form an imine anion, which upon hydrolysis yields a ketone. youtube.comlibretexts.org This reaction allows for the introduction of a new carbon-carbon bond.

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) can lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid. nih.gov

The table below outlines the key transformations of the nitrile group and the resulting functional groups.

Reaction TypeReagentsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic acid or Amide
ReductionLiAlH₄Primary amine
ReductionDIBALH, -78 °CAldehyde
Grignard ReactionR-MgBr, then H₃O⁺Ketone
CycloadditionNaN₃Tetrazole

Computational and Theoretical Investigations of 2 Isopropoxymethyl Isonicotinonitrile

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are central to characterizing the fundamental properties of a molecule. These calculations provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are the primary determinants of the molecule's behavior.

The presence of several rotatable single bonds in 2-(Isopropoxymethyl)isonicotinonitrile—specifically within the isopropoxymethyl group—means the molecule can exist in various spatial arrangements, known as conformers. Conformational analysis is the systematic study of these different conformers and their relative energies.

The process involves scanning the potential energy surface by systematically rotating the dihedral angles of key bonds (e.g., C-O and C-C bonds of the side chain). By calculating the energy of the molecule at each rotational step, an energy landscape can be constructed. The points on this landscape that correspond to energy minima are stable conformers. The global minimum represents the most stable, and therefore most abundant, conformer at equilibrium. This analysis is critical as different conformers can exhibit distinct chemical and physical properties.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerKey Dihedral Angles (°)Method/Basis SetRelative Energy (kcal/mol)Boltzmann Population (%)
Conformer A (Global Minimum)[Values]B3LYP/6-311++G(d,p)0.00[Value]
Conformer B[Values]B3LYP/6-311++G(d,p)[Value][Value]
Conformer C[Values]B3LYP/6-311++G(d,p)[Value][Value]
Note: The data in this table is illustrative. Specific values would require dedicated quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. numberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Calculations would also determine the distribution of electron density across the molecule. Methods like Mulliken population analysis or mapping the electrostatic potential (ESP) onto the electron density surface can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net For this compound, one would expect the nitrogen atom of the nitrile group and the pyridine (B92270) ring to be electron-rich regions, influencing how the molecule interacts with other chemical species. researchgate.net

Table 2: Predicted Electronic Properties of this compound
PropertyPredicted Value (eV)Significance
HOMO Energy[Value]Electron-donating ability
LUMO Energy[Value]Electron-accepting ability
HOMO-LUMO Gap[Value]Chemical reactivity and stability
Note: The data in this table is illustrative and would be determined through quantum chemical calculations.

Spectroscopic Parameter Prediction and Validation

Computational quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for validating theoretical models against experimental data. For a novel or uncharacterized compound, predicted spectra can aid in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can help confirm the molecular structure and assign specific peaks to atoms in the molecule.

Vibrational Spectroscopy: The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov This analysis helps in identifying the characteristic vibrational modes of functional groups, such as the C≡N stretch of the nitrile group and the C-O-C stretches of the ether linkage.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. This provides information on the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to the energy required to promote an electron to a higher energy state.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data
Spectroscopic TechniqueParameterCalculated ValueExperimental Value
¹³C NMRC≡N Chemical Shift (ppm)[Value][Value]
FTIRC≡N Stretch (cm⁻¹)[Value][Value]
UV-Visλmax (nm)[Value][Value]
Note: The data in this table is illustrative. Values are obtained from computational modeling and experimental measurement.

Reaction Pathway Modeling and Transition State Analysis

To understand how this compound might be synthesized or how it might react, computational chemists model reaction pathways. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them on the potential energy surface. arxiv.org

A transition state is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org Locating the transition state structure and calculating its energy allows for the determination of the activation energy (energy barrier) of the reaction. nih.gov A high activation energy implies a slow reaction, while a low barrier suggests a faster one. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the desired reactants and products. arxiv.org

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical for understanding the physical properties of the compound in its solid or liquid state, as well as its interactions with other molecules, such as solvents or biological targets. mdpi.com These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govnih.gov

For this compound, potential interactions include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the ether group could act as hydrogen bond acceptors.

π-π Stacking: The electron-rich pyridine ring could engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) creates a significant dipole moment, leading to strong dipole-dipole interactions.

Computational tools such as Hirshfeld surface analysis or Reduced Density Gradient (RDG) plots can visualize and quantify these weak interactions, revealing how molecules pack in a crystal lattice or associate in solution. frontiersin.org

Advanced Academic Applications of 2 Isopropoxymethyl Isonicotinonitrile Scaffolds

Rational Design of Organic Electronic Materials

The foundation of progress in organic electronics lies in the principle that molecular structure dictates function. rsc.org The rational design of organic materials involves a deep understanding of how minor alterations to a molecule's architecture—such as the addition or modification of side-chains—can dramatically influence the energetics, aggregation, morphology, and ultimate performance of electronic devices. rsc.orgresearchgate.net In this context, the 2-(Isopropoxymethyl)isonicotinonitrile scaffold is a subject of interest due to its inherent electronic properties and potential for tailored functionality. The isonicotinonitrile core acts as an effective electron-accepting unit, a crucial feature for many organic semiconductors, while the isopropoxymethyl group provides a means to fine-tune solubility, processability, and intermolecular interactions in the solid state.

Exploration in Thermally Activated Delayed Fluorescence (TADF) Emitters for Fundamental Material Science

Thermally Activated Delayed Fluorescence (TADF) materials represent a key advancement in organic light-emitting diodes (OLEDs), enabling up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com The design of efficient TADF emitters hinges on achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC). mdpi.com This is typically accomplished by creating molecules with a twisted intramolecular charge transfer (ICT) character, spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The isonicotinonitrile moiety is an effective acceptor unit for building such systems. Research into nicotinonitrile derivatives has demonstrated their utility in creating donor-acceptor-donor (D-A-D) structured TADF emitters. mdpi.com In these designs, bulky donor units are attached to the acceptor core to induce a significant torsion angle, minimizing the HOMO-LUMO overlap. mdpi.com For instance, emitters using indolocarbazole (ICz) as the donor and a nicotinonitrile variant as the acceptor have shown high performance. mdpi.com The position of the cyano-substituent and the donor units on the pyridine (B92270) ring can influence the symmetry of the molecule, which in turn affects key performance metrics. mdpi.com

Table 1: Performance of TADF Emitters Based on Nicotinonitrile Scaffolds mdpi.com
EmitterMolecular StructureMaximum Luminance (Lₘₐₓ)External Quantum Efficiency (ηₑₓₜ)Turn-on Voltage (Vₒₙ)
ICzCNSymmetric D-A-D>10,000 cd m⁻²14.8%<3.4 V
ICzCYPAsymmetric D-A-D-14.9%<3.4 V

Structure-Property Relationships in Advanced Photonic Systems

The relationship between a molecule's structure and its optical properties is fundamental to the development of advanced photonic materials. nih.govmdpi.com In push-pull systems, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge, the electronic coupling and degree of charge transfer dictate the nonlinear optical response. nih.govresearchgate.net The this compound scaffold can be viewed as a functionalized acceptor unit. The isonicotinonitrile core is strongly electron-withdrawing, a property that can be leveraged to create materials with significant two-photon absorption (2PA) cross-sections. nih.govresearchgate.net

The introduction of the isopropoxymethyl group at the 2-position serves multiple roles in defining the structure-property relationship:

Electronic Tuning : The alkoxy group can subtly modify the electron-accepting strength of the isonicotinonitrile core through inductive effects.

Steric Influence : The bulky nature of the isopropoxymethyl group can influence the planarity of larger molecular systems, affecting conjugation and charge transfer characteristics.

Morphology Control : In the solid state, the side chain plays a critical role in determining the crystal packing or thin-film morphology. This, in turn, heavily influences the bulk optical and electronic properties of the material. rsc.org

By systematically modifying this scaffold and combining it with various donor moieties, it is possible to establish clear relationships between molecular geometry, charge transfer character, and photonic properties, guiding the design of next-generation materials. nih.govresearchgate.net

Strategic Use as a Synthetic Building Block in Complex Molecule Construction

In modern organic synthesis, complex molecules are often assembled from smaller, pre-functionalized fragments known as building blocks. These intermediates possess defined functional groups that allow for the stepwise and controlled construction of a target compound. this compound is a valuable building block due to the distinct reactivity of its functional groups.

The strategic utility of this scaffold arises from:

The Versatile Nitrile Group : The cyano group is a cornerstone of organic synthesis and can be transformed into a wide array of other functional groups, including amines, carboxylic acids, and tetrazoles. It is also a key participant in various coupling reactions.

The Pyridine Ring : The pyridine nitrogen offers a site for quaternization or coordination to metal catalysts. The ring itself can be subjected to nucleophilic or electrophilic substitution, or used in cross-coupling reactions to append other molecular fragments.

The Isopropoxymethyl Group : This group enhances the solubility of the building block and its derivatives in common organic solvents, facilitating reaction setup and purification. Its steric bulk can also be used to direct the regioselectivity of subsequent reactions on the pyridine ring, acting as a sterically hindering directing group.

The combination of these features allows chemists to use this compound as a modular component in the retrosynthetic analysis of complex targets, particularly in medicinal chemistry and materials science. nih.gov

Development of Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator of a protein's function, used to investigate mechanistic and phenotypic questions in biological systems. nih.gov Ideal probes exhibit high potency and selectivity for their intended target. nih.govnih.gov While this compound itself is not a known chemical probe, its structural motifs are present in many biologically active compounds, making its scaffold a promising starting point for probe development.

The isonicotinonitrile core can serve as a central scaffold onto which pharmacophores and reactive groups are attached. The development process would involve:

Scaffold Hopping and Derivatization : Using the isonicotinonitrile core as a template to design libraries of compounds aimed at a specific protein target.

Tuning Physicochemical Properties : The isopropoxymethyl group can be modified to optimize crucial properties for cell-based assays, such as solubility and cell permeability.

Introduction of Reporter Tags : The scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) via the isopropoxymethyl group or other positions on the ring to allow for visualization or isolation of the target protein.

The design of a high-quality chemical probe is a rigorous process, often requiring the parallel synthesis of a structurally similar but biologically inactive negative control to validate that the observed biological effects are due to on-target activity. eubopen.org

Table 2: Key Characteristics of a High-Quality Chemical Probe nih.govnih.gov
CharacteristicDescriptionTypical Guideline
PotencyConcentration required to modulate the target's function.<100 nM affinity for the primary target.
SelectivityDifferential activity against the intended target versus other related targets.At least 10-fold selectivity against related targets.
Cellular ActivityAbility to engage the target in a cellular context at a known concentration.Demonstrated on-target effect in cells.
Negative ControlA structurally similar analog that is inactive against the target.Availability of a matched negative control is highly desirable.

Applications in Catalysis and Supramolecular Chemistry

Supramolecular chemistry involves the design of organized chemical systems by assembling molecular building blocks through non-covalent interactions. nih.gov In this field, organic ligands are used to coordinate with metal ions to form discrete, well-defined architectures such as cages, boxes, or prisms. nih.gov These assemblies can function as nanoreactors, encapsulating guest molecules and catalyzing chemical reactions within a confined environment, mimicking the function of enzymes. beilstein-journals.orgrsc.org

The this compound molecule is well-suited for application as a ligand in the construction of such metallosupramolecular aggregates.

Coordination Sites : Both the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can act as coordination sites for metal ions. This allows the molecule to function as a monodentate or a bridging ligand, connecting multiple metal centers.

Structural Control : The rigid geometry of the pyridine ring provides predictable angles for the construction of specific polyhedral structures.

Cavity Functionalization : The isopropoxymethyl group would be oriented into or out of the cavity of a supramolecular assembly, depending on the coordination geometry. In this position, it can modulate the hydrophobicity of the cavity and influence the binding of guest molecules, thereby affecting the selectivity and efficiency of catalytic reactions occurring within. nih.gov

By employing this compound as a building block, it is possible to construct complex, functional supramolecular systems capable of selective guest recognition and catalysis. beilstein-journals.org

Future Directions and Emerging Research Avenues for 2 Isopropoxymethyl Isonicotinonitrile

Novel Methodologies for Sustainable Synthesis

There is no publicly available information on sustainable or "green" chemistry approaches for the synthesis of 2-(Isopropoxymethyl)isonicotinonitrile.

Advanced Analytical Techniques for Structural and Mechanistic Investigations

No published studies were found that detail the use of advanced analytical techniques for the structural elucidation or mechanistic investigation of this compound.

Development of Predictive Computational Models

There is no evidence of the development or application of predictive computational models to forecast the properties, behavior, or potential applications of this compound in the accessible scientific literature.

Exploration in Interdisciplinary Research Frontiers

No interdisciplinary research initiatives or findings involving this compound have been reported in the public domain.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substitution patterns and isopropoxymethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 152.58 g/mol for related compounds) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in bis(isonicotinonitrile)cadmium complexes .
    Advanced Tip : Magic-angle spinning (MAS) NMR distinguishes dynamic structural changes in solid-state reactions .

How do catalytic systems influence the selectivity of reactions involving this compound?

Advanced Research Focus
Catalysts like APO-5 with tunable acidity/basicity dictate product distribution:

  • Metal loading : Higher metal content (e.g., 3 wt.% Ca/APO1.5) shifts selectivity toward furfuryl alcohol (FAL) over etherified products due to altered acid-base sites .
  • Solvent effects : 2-Propanol acts as both solvent and hydrogen donor, favoring reductive etherification over acetalization .
    Methodological Insight : Use NH3_3-TPD to map catalyst acidity and correlate with selectivity trends .

How should researchers address contradictions in catalytic performance data (e.g., conflicting selectivity trends)?

Q. Advanced Research Focus

  • Variable metal loading : Higher Mg/APO1.5 content unexpectedly reduces IPF selectivity but increases DIPF, possibly due to pore blockage or altered active-site accessibility .
  • Reaction time : Extended durations (e.g., 24 h vs. 6 h) may shift equilibrium toward thermodynamically stable products like isopropyl levulinate (IPL) .
    Resolution Strategy : Conduct kinetic studies and DFT modeling to identify rate-determining steps and active-site interactions .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

  • Toxicity : Related nitriles (e.g., isonicotinonitrile) are probable carcinogens; use fume hoods and PPE .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
    Advanced Precaution : Monitor for aspiration hazards and ensure waste disposal complies with EPA guidelines .

How can computational methods aid in designing synthetic pathways for this compound?

Q. Advanced Research Focus

  • Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases .
  • Molecular Dynamics : Simulate solvent effects on transition states to optimize etherification yields .
    Case Study : AI models identified 2-propanol as optimal for hydrogen transfer in furan derivatives .

Why does solvent choice critically impact reaction pathways in this compound synthesis?

Q. Advanced Research Focus

  • Hydrogen-donor solvents : 2-Propanol facilitates Meerwein–Ponndorf–Verley (MPV) reduction, enabling one-pot conversion of furfural to IPF .
  • Polarity effects : Non-polar solvents favor acetalization, while polar solvents stabilize ionic intermediates .
    Methodological Insight : Use GC-MS to track solvent-derived byproducts and optimize solvent-substrate ratios .

What analytical methods ensure high purity of this compound (>95%)?

Q. Basic Research Focus

  • Chromatography : Reverse-phase HPLC with UV detection identifies nitrile-containing impurities .
  • Melting point analysis : Sharp melting ranges (e.g., 88–92°C for analogs) indicate crystallinity and purity .
    Advanced Tip : Couple preparative GC with FTIR for real-time purity assessment during distillation .

How can selectivity be controlled in multi-step reactions involving this compound?

Q. Advanced Research Focus

  • Temperature gradients : Lower temperatures (100–120°C) favor kinetic products (e.g., FAL), while higher temperatures (>140°C) drive thermodynamic products (IPL) .
  • Catalyst doping : Introducing alkaline earth metals (e.g., Ba) modulates Brønsted/Lewis acid ratios, suppressing side reactions .
    Case Study : APO-5(1.5) achieved 90% IPF selectivity by balancing hydrogenation and etherification .

What challenges arise in structural elucidation of this compound derivatives?

Q. Advanced Research Focus

  • Dynamic conformers : Isopropoxymethyl groups may adopt multiple rotamers, complicating NMR interpretation .
  • Crystallinity issues : Hygroscopic nitriles require anhydrous conditions for X-ray analysis .
    Resolution Strategy : Use cryogenic MAS NMR to trap transient conformers and enhance spectral resolution .

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